molecular formula C11H15NO2 B2403249 2-(Dimethylamino)-2-phenylpropanoic acid CAS No. 25022-56-4

2-(Dimethylamino)-2-phenylpropanoic acid

Cat. No.: B2403249
CAS No.: 25022-56-4
M. Wt: 193.246
InChI Key: JVWZSHDIPVXYQE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-phenylpropanoic acid is an organic compound that features a dimethylamino group and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid typically involves the reaction of dimethylamine with a phenyl-substituted propanoic acid derivative. One common method is the alkylation of dimethylamine with 2-bromo-2-phenylpropanoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound with similar functional groups but different structural features.

    4-(Dimethylamino)benzoic acid: Another compound with a dimethylamino group attached to a benzoic acid backbone.

Uniqueness

2-(Dimethylamino)-2-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both a dimethylamino group and a phenyl group on the propanoic acid backbone imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(dimethylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWZSHDIPVXYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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